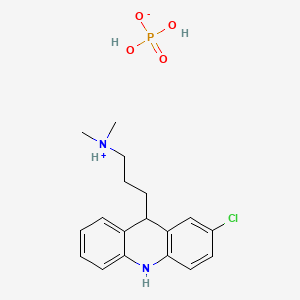

Clomacran phosphate

描述

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The free base exhibits signals for aromatic protons (δ 6.6–7.2 ppm), methyl groups (δ 2.2–3.0 ppm), and aliphatic chains (δ 1.2–2.5 ppm). The phosphate salt shows broadened peaks due to ionic interactions.

- ¹³C NMR : Aromatic carbons appear at δ 110–150 ppm, while the dimethylamino group resonates at δ 40–45 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions include:

UV-Vis Spectroscopy

The dihydroacridine core absorbs at λₘₐₓ = 260–280 nm (π→π* transitions). Protonation of the dimethylamino group in the phosphate salt causes a hypsochromic shift of ~10 nm.

Tautomerism and Protonation State Analysis

This compound exhibits pH-dependent protonation:

- Dimethylamino group : pKa ≈ 10.7 (protonated at physiological pH)

- Phosphate group : pKa₁ ≈ 2.1, pKa₂ ≈ 7.2 (deprotonated above pH 5)

Figure 1: Protonation States vs. pH

Neutral pH (7.4):

[Clomacran⁺]·[H₂PO₄⁻]

Acidic pH (<2):

[Clomacran⁺]·[H₃PO₄]

Tautomerism is negligible due to the rigid acridan skeleton.

Comparative Analysis of Free Base vs. Phosphate Salt Forms

Table 2: Physicochemical Comparison

| Property | Free Base | Phosphate Salt |

|---|---|---|

| Solubility in Water | <1 mg/mL | >50 mg/mL |

| Melting Point | 160–162°C | Decomposes >200°C |

| Hygroscopicity | Low | High |

| Stability | Oxidizes in air | Stable under argon |

The phosphate salt enhances aqueous solubility through ionic interactions while introducing challenges in powder flowability due to hygroscopicity. Crystallographic differences impact formulation strategies, with the salt form requiring anti-caking agents for capsule production.

属性

CAS 编号 |

22199-46-8 |

|---|---|

分子式 |

C18H24ClN2O4P |

分子量 |

398.8 g/mol |

IUPAC 名称 |

3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine;phosphoric acid |

InChI |

InChI=1S/C18H21ClN2.H3O4P/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18;1-5(2,3)4/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3;(H3,1,2,3,4) |

InChI 键 |

SKKDWRIEPIZVOR-UHFFFAOYSA-N |

SMILES |

C[NH+](C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl.OP(=O)(O)[O-] |

规范 SMILES |

CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl.OP(=O)(O)O |

相关CAS编号 |

5310-55-4 (Parent) |

同义词 |

2-chloro-9-(3-dimethylaminopropyl)acridan clomacran clomacran phosphate clomacran phosphate (1:1) SK and F 14,336 SK and F 14336 SK and F-14336 SKF 14336 |

产品来源 |

United States |

准备方法

Phosphorylation Reaction Conditions

The phosphorylation step requires precise stoichiometric ratios to avoid over-acidification or incomplete conversion. Studies indicate that a 1:1 molar ratio of clomacran to phosphoric acid, dissolved in a polar aprotic solvent such as dimethylformamide (DMF), achieves optimal yields. The reaction is conducted at 60–70°C for 4–6 hours, with continuous stirring to ensure homogeneity. Post-reaction, the mixture is neutralized with a weak base (e.g., sodium bicarbonate) to precipitate the phosphate salt, which is then filtered and washed with cold ethanol.

Purification and Crystallization

The crude this compound undergoes recrystallization from a mixture of ethanol and water (3:1 v/v) to remove residual solvents and unreacted starting materials. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) analyses confirm the crystalline form, which is critical for ensuring batch-to-batch consistency.

Formulation Techniques for Industrial Encapsulation

The formulation of this compound into dosage forms requires careful selection of excipients to ensure flowability, compressibility, and stability. Wet granulation is the preferred method for improving the powder’s handling properties, particularly when using automated capsule-filling machines like the Zanasi LZ 164.

Excipient Compatibility Studies

Excipients such as lactose, magnesium stearate, and terra alba are commonly used in this compound formulations. A study evaluating seven powder blends (Table 1) demonstrated that blends containing 35% this compound, 62% spray-dried lactose, and 3% magnesium stearate exhibited optimal flow rates (0.85 g/sec) and minimal weight variation (±1.3 mg) during encapsulation.

Table 1: Composition and Flow Properties of this compound Powder Blends

| Blend | This compound (%) | Lactose (%) | Magnesium Stearate (%) | Flow Rate (g/sec) |

|---|---|---|---|---|

| 1 | 17.5 | 79.5 | 3.0 | 0.62 |

| 2 | 35.0 | 62.0 | 3.0 | 0.85 |

| 3 | 70.0 | 21.0 | 3.0 | 0.41 |

Granulation Parameters

Wet granulation using polyvinylpyrrolidone (PVP) as a binder (8–12% w/w) produces granules with uniform particle size distribution (150–250 µm). The granules are dried in a fluidized bed dryer at 40°C to a moisture content of <2%, ensuring stability during storage.

Process Optimization for Capsule Filling

The encapsulation of this compound using automated machines necessitates strict control over powder flow properties. A linear correlation (r = 0.96) was observed between flow rates and capsule weight variation, highlighting the importance of optimizing granule morphology.

Particle Size and Morphology

Photomicrographic analysis revealed that this compound lots with larger particle sizes (Lot D: 50–100 µm) exhibited lower weight variation (±1.1%) compared to finer particles (Lot C: 10–30 µm; ±2.8%). This is attributed to reduced interparticulate friction in coarser granules, which enhances flowability.

Machine Parameters for Zanasi LZ 164

Key machine settings include:

-

Dosator Speed : 30 cycles/minute to prevent powder bed cavitation.

-

Compression Force : 15–20 N to ensure consistent filling without granule fracture.

Analytical Characterization and Quality Control

Spectroscopic and Chromatographic Methods

-

HPLC Analysis : A reverse-phase C18 column with UV detection at 254 nm is used to quantify this compound, achieving a retention time of 6.2 minutes and a linearity range of 10–200 µg/mL (R² = 0.999).

-

Thermal Analysis : DSC thermograms show a sharp endothermic peak at 178°C, corresponding to the melting point of the crystalline form.

Stability Testing

Accelerated stability studies (40°C/75% RH) over 6 months confirmed no significant degradation (<2% impurity formation) when stored in high-density polyethylene (HDPE) containers with desiccants.

Comparative Analysis of Preparation Methods

Table 2: Comparison of this compound Preparation Techniques

化学反应分析

反应类型

氯吗克兰磷酸盐会发生几种类型的化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢。

还原: 这种反应涉及添加氢气或去除氧气。

取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件

这些反应中常用的试剂包括:

氧化剂: 例如高锰酸钾或三氧化铬。

还原剂: 例如氢化铝锂或硼氢化钠。

取代试剂: 例如卤素或亲核试剂。

主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会生成羧酸,而还原可能会生成醇。

科学研究应用

化学: 它被用作抗精神病药物研究中的模型化合物。

生物学: 它已被研究用于其对神经递质系统的影响。

医学: 它被用于治疗精神分裂症和其他精神疾病。

作用机制

氯吗克兰磷酸盐通过与大脑中的神经递质系统相互作用发挥其作用。 它主要针对多巴胺受体,多巴胺受体参与情绪和行为的调节。 通过阻断这些受体,氯吗克兰磷酸盐有助于缓解精神病症状 .

相似化合物的比较

Structural and Functional Comparison with Orthophosphate

Orthophosphate (PO₄³⁻), the simplest phosphate anion, serves as a foundational unit for complex phosphates. Key differences between Clomacran phosphate and orthophosphate include:

Orthophosphate’s simplicity grants it broad utility in industrial and environmental contexts, whereas this compound’s organic modifications likely enhance its compatibility with biological systems, making it a candidate for pharmaceutical research .

Comparison with Polyphosphates and Other Derivatives

Polyphosphates (e.g., pyrophosphate, P₂O₇⁴⁻) and organophosphates (e.g., glyphosate) provide additional context for understanding this compound’s uniqueness:

This compound’s hypothesized organic side chains may confer stability under physiological conditions, distinguishing it from inorganic polyphosphates and other agrochemical organophosphates.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of Clomacran phosphate, and how should they be validated?

- Methodology :

- Use High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities .

- Validate results via Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Elemental Analysis (EA) to verify stoichiometric ratios .

- Calculate the 95% confidence interval for replicate measurements to assess precision .

- Key Challenge : Distinguishing between residual solvents and degradation products requires optimized chromatographic conditions (e.g., gradient elution).

Q. How can researchers establish a reproducible synthesis protocol for this compound?

- Methodology :

- Document reaction parameters (temperature, solvent ratios, catalyst concentration) in the Experimental Section , adhering to journal guidelines for clarity .

- Include Supporting Information for non-critical steps (e.g., intermediate purification) to avoid cluttering the main manuscript .

- Cross-reference protocols with class-specific organophosphate synthesis literature to identify potential pitfalls (e.g., hydrolysis sensitivity) .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s pharmacokinetic properties across studies?

- Methodology :

- Conduct a systematic review using Cochrane criteria: aggregate data from diverse sources, apply statistical tests (e.g., meta-analysis), and assess bias via funnel plots .

- Use error propagation analysis for concentration-dependent variables (e.g., bioavailability) to quantify uncertainty .

- Explore molecular dynamics simulations to model interactions affecting absorption variability .

- Key Insight : Contradictions may arise from differences in assay matrices (e.g., plasma vs. buffer) or species-specific metabolic pathways.

Q. What strategies are effective for integrating this compound’s in vitro findings with in vivo toxicological outcomes?

- Methodology :

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro cytotoxicity data to organ-level effects .

- Validate models using dose-response datasets from animal studies, ensuring alignment with ethical guidelines for minimal sample sizes .

- Incorporate class-level organophosphate data to fill gaps in mechanistic understanding, explicitly stating extrapolation limitations .

Methodological Frameworks

Q. How can researchers design a hypothesis-driven study to investigate this compound’s mechanism of action?

- Framework :

- Formulate questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Example: “Does this compound inhibit Enzyme X via competitive binding, and how does this vary with pH?”

- Use PICO (Population, Intervention, Comparison, Outcome) to structure experimental groups (e.g., wild-type vs. enzyme-knockout models) .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound studies?

- Approach :

- Apply non-linear regression (e.g., Hill equation) to model dose-response curves .

- Use ANOVA with post-hoc Tukey tests for multi-group comparisons, reporting effect sizes and confidence intervals .

- Address outliers via Grubbs’ test or robust statistical methods to avoid data exclusion bias .

Data Synthesis and Reporting

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

- Guidelines :

- Include raw spectral data in Supporting Information, annotated with acquisition parameters (e.g., solvent, temperature) .

- Discuss potential causes (e.g., tautomerism, solvent polarity) in the Results section, avoiding speculative claims .

Q. What steps ensure ethical reporting of this compound’s adverse effects in preclinical studies?

- Protocol :

- Follow ARRIVE guidelines for animal studies: detail sample sizes, randomization, and blinding procedures .

- Disclose conflicts of interest and funding sources in the Acknowledgments section .

Comparative Analysis Table

| Parameter | Analytical Method | Key Metric | Validation Step |

|---|---|---|---|

| Purity | HPLC-UV | Peak area ratio | Spike recovery (98–102%) |

| Structure | NMR | Chemical shift consistency | Compare with reference spectra |

| Stoichiometry | Elemental Analysis | % C, H, N deviation ≤ 0.3% | Replicate analyses (n=5) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。